4-(苯硫基)哌啶盐酸盐

描述

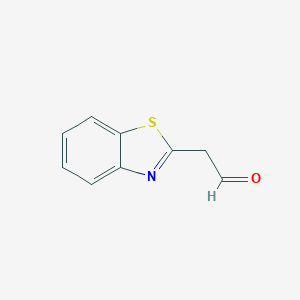

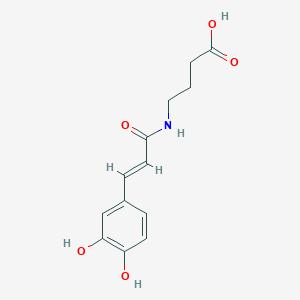

4-(Phenylsulfanyl)piperidine hydrochloride is a chemical compound with significant relevance in various fields of chemistry and biology due to its structural and functional properties. While the compound itself serves as a critical building block or intermediate in the synthesis of more complex molecules, its study encompasses a broad spectrum of analyses including synthesis methods, molecular structure elucidation, chemical behavior, and physical and chemical property determination.

Synthesis Analysis

The synthesis of derivatives related to 4-(Phenylsulfanyl)piperidine hydrochloride has been extensively explored to understand the compound's potential in pharmaceutical and chemical research. For example, Venkatesan et al. (2004) detailed the synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates, highlighting the versatility of phenyl sulfanyl derivatives in medicinal chemistry (Venkatesan, Davis, Grosu et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical techniques, such as X-ray crystallography and NMR spectroscopy, providing insights into the configuration and conformation of these molecules. For instance, the crystal and molecular structure of 4-carboxypiperidinium chloride was elucidated, showcasing the orthorhombic space group and detailing the chair conformation of the piperidine ring, which is relevant for understanding the structural aspects of 4-(Phenylsulfanyl)piperidine hydrochloride derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).

科学研究应用

Use in Cancer Research

- Scientific Field: Medical Chemistry

- Application Summary: “4-(Phenylsulfanyl)piperidine hydrochloride” is used in the synthesis of inhibitors of Protein Kinase B (PKB or Akt), which is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .

- Methods of Application: The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

- Results: Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

Use as an Intermediate in Drug Production

- Scientific Field: Organic Synthesis and Pharmaceuticals

- Application Summary: “4-(Phenylsulfanyl)piperidine hydrochloride” is a useful research chemical that has a variety of applications in organic synthesis and pharmaceuticals . It is a commonly used organic raw material for the preparation of several organic intermediates .

- Methods of Application: It is produced by reacting piperazine with diethyl carbonate in the presence of hydrogen chloride gas . The overall yield of this reaction is relatively high, generally around 80% .

- Results: It can be used as a precursor for the synthesis of P-gp inhibitors, which are compounds that modulate the activity of P-glycoprotein and can increase drug absorption . Additionally, it can be used in the development of drugs for the treatment of various diseases including cancer, bacterial infections, and neurological disorders .

Use in Analgesic Research

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: This compound is used in the synthesis of new analogs of 1-[1-phenylcyclohexyl]piperidine (Phencyclidine, PCP), a tricyclic compound with an aromatic ring . These analogs are very potent and vastly abused psychotomimetic drugs that affect the central nervous system .

- Methods of Application: New derivatives were synthesized with changes in substituting on aromatic, cyclohexyl, and amine moieties of PCP . The acute and chronic pain activities of the new compounds were evaluated by applying tail immersion and formalin tests on mice .

- Results: Compounds II and IV showed better activity to decrease acute thermal and chemical pains, respectively, compared with other compounds and PCP animal groups .

Use in Organic Bipyridine-based p-extended Compounds

- Scientific Field: Organic Chemistry

- Application Summary: Organic bipyridine-based p-extended compounds have been employed as photoluminescent materials in, for example, nonlinear optics (NLO) .

- Methods of Application: These systems absorb light through intramolecular charge transfer (ICT) and emit from the corresponding photoexcited state .

- Results: The results of this application are not explicitly mentioned in the source .

Use as Arylsulfonamide Derivatives for CCR3 Antagonists

- Scientific Field: Medicinal Chemistry

- Application Summary: This compound is used in the synthesis of arylsulfonamide derivatives for use as CCR3 antagonists in the treatment of inflammatory and immunological disorders .

- Methods of Application: The methods of application are not explicitly mentioned in the source .

- Results: The results suggest that these derivatives have excellent CCR3 antagonistic activity .

Use in Synthesis of Piperidines and Pyridine from Furfural

- Scientific Field: Organic Chemistry

- Application Summary: This compound is used in the synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst . The sustainable production of value-added N-heterocycles from available biomass allows to reduce the reliance on fossil resources and creates possibilities for economically and ecologically improved synthesis of fine and bulk chemicals .

- Methods of Application: In the presence of NH3 and H2, the desired product is formed under mild conditions with a yield up to 93% . Kinetic studies show that the formation of piperidine proceeds via a series of reaction steps .

- Results: The value of the presented catalytic strategy is highlighted by the synthesis of an actual drug, alkylated piperidines, and pyridine .

Use in Future Electronics Applications

- Scientific Field: Electronic Materials

- Application Summary: Alkaline hydrolysis of piperine yields piperic acid, which has been studied for its structural, optical, and thermal properties . Piperic acid shows a significant improvement in these properties in comparison with piperine .

- Methods of Application: Various properties shown by the compound have also been compared with piperine (parent compound) .

- Results: A diode-like structure of piperic acid was prepared and characterized for electric properties under various illumination conditions displaying good rectifying behavior .

安全和危害

The safety data sheet for 4-(Phenylsulfanyl)piperidine hydrochloride indicates that it is classified as Aquatic Acute 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a signal word of “Warning” and the hazard statement H400: Very toxic to aquatic life . Precautionary statements include P273: Avoid release to the environment, P391: Collect spillage, and P501: Dispose of contents/container to an approved waste disposal plant .

属性

IUPAC Name |

4-phenylsulfanylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS.ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKSGAGHYJVJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80906637 | |

| Record name | 4-(Phenylsulfanyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenylsulfanyl)piperidine hydrochloride | |

CAS RN |

101798-66-7 | |

| Record name | 4-(Phenylsulfanyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide](/img/structure/B22370.png)

![N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester](/img/structure/B22375.png)

![1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B22384.png)